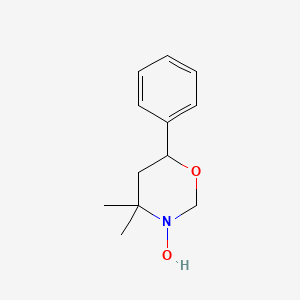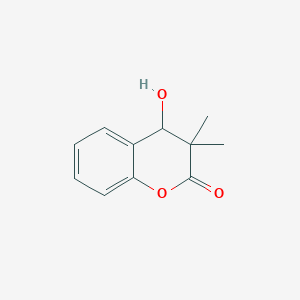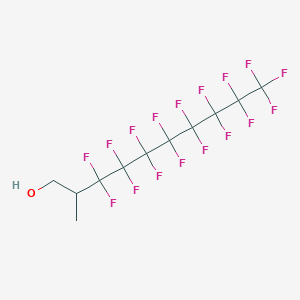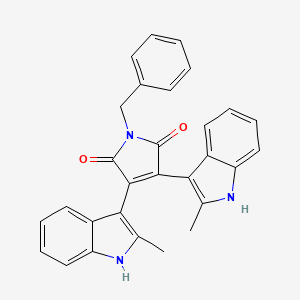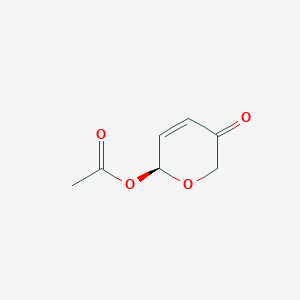
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- is a chemical compound that belongs to the pyranone family. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of an acetyloxy group at the 6th position and a stereochemistry denoted by (6S).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2H-Pyran-3(6H)-one derivatives involves the Achmatowicz reaction. This reaction typically uses laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols with aerial oxygen as the oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Laccase and aerial oxygen are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyranones and their derivatives, which can have different functional groups replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of various fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2H-Pyran-3(6H)-one, 6-(acetyloxy)-, (6S)- is unique due to its specific stereochemistry and the presence of the acetyloxy group. This makes it distinct from other pyranone derivatives, which may have different substituents and stereochemical configurations.
Propiedades
Número CAS |
188670-22-6 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
[(2S)-5-oxo-2H-pyran-2-yl] acetate |
InChI |
InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3/t7-/m0/s1 |
Clave InChI |
JJVMFCRCFSJODB-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CC(=O)CO1 |
SMILES canónico |
CC(=O)OC1C=CC(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


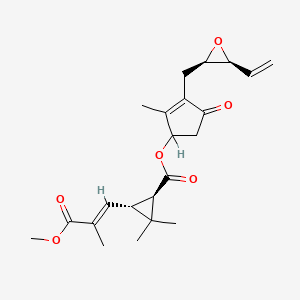
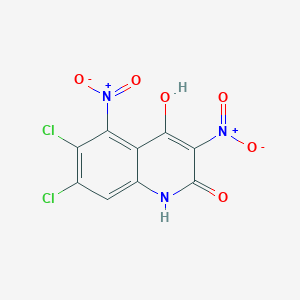

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
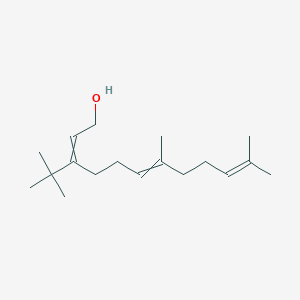
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

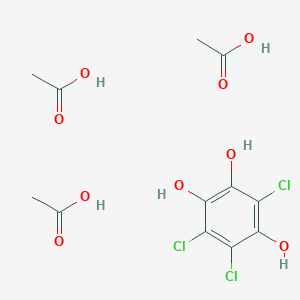
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
